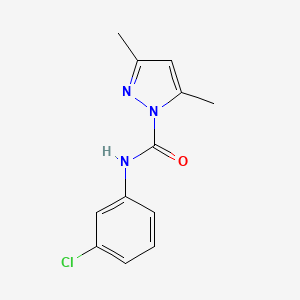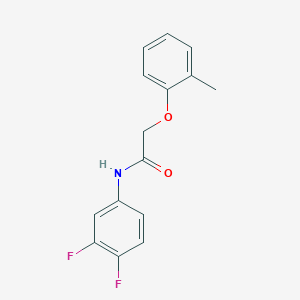
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide, commonly known as DFP-10825, is a novel compound that has been studied for its potential therapeutic applications. It belongs to the class of acetamide compounds and has a molecular weight of 325.33 g/mol.
Mécanisme D'action
The mechanism of action of DFP-10825 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In neuroscience, DFP-10825 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines and oxidative stress. In oncology, DFP-10825 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In immunology, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In neuroscience, DFP-10825 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and oxidative stress markers, such as malondialdehyde (MDA) and glutathione peroxidase (GSH-Px), in the brain. In oncology, DFP-10825 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In immunology, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, TNF-α, and interferon-gamma (IFN-γ), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are some limitations to its use, including its high cost and limited availability. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the study of DFP-10825. In neuroscience, further studies are needed to investigate its potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In oncology, further studies are needed to investigate its potential as an anti-cancer agent in various types of cancer, such as breast cancer and lung cancer. In immunology, further studies are needed to investigate its potential as an immunomodulatory agent in various autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to optimize its synthesis method and improve its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of DFP-10825 involves the reaction of 3,4-difluoroaniline with 2-methylphenol in the presence of acetic anhydride and anhydrous potassium carbonate. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to obtain DFP-10825. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DFP-10825 has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DFP-10825 has been shown to have neuroprotective effects by reducing the levels of pro-inflammatory cytokines and oxidative stress markers in the brain. In oncology, DFP-10825 has been studied as a potential anti-cancer agent by inducing apoptosis in cancer cells. In immunology, DFP-10825 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUCFRMQUANKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

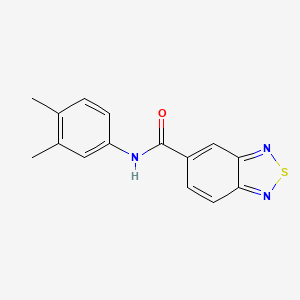
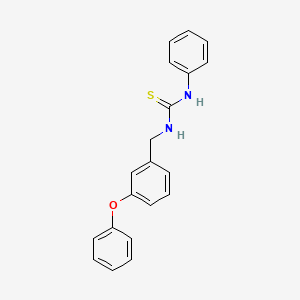
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
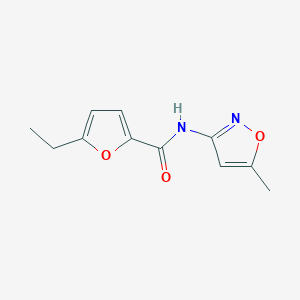
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
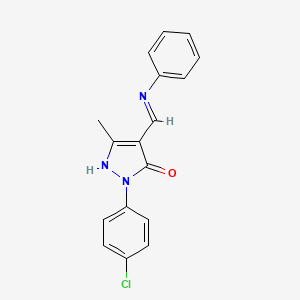
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
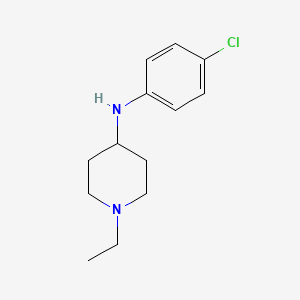
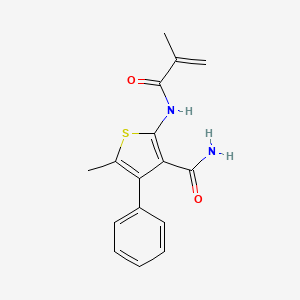
![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)
